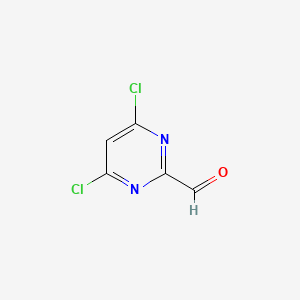

4,6-Dichloropyrimidine-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Dichloropyrimidine-2-carbaldehyde is a pharmaceutical intermediate and a heterocyclic compound . It has a molecular formula of C5H2Cl2N2O and a molecular weight of 176.98800 .

Synthesis Analysis

The synthesis of 4,6-dichloropyrimidines can be achieved by the reaction of 4,6-dihydroxypyrimidines with excess phosphoryl chloride . Another method involves a rapid, one-pot, catalyst-free approach to novel benzofuran-fused pyrido [4,3- d ]pyrimidines via a cascade S N Ar/cyclization/condensation reaction through 2- (2-hydroxyphenyl)acetonitriles and 4,6-dichloropyrimidine-5-carbaldehyde .Molecular Structure Analysis

The molecular structure of 4,6-Dichloropyrimidine-2-carbaldehyde consists of a pyrimidine ring which is a heterocyclic compound. The pyrimidine ring is substituted at the 4th and 6th positions with chlorine atoms and at the 2nd position with a carbaldehyde group .Chemical Reactions Analysis

The chemical reactions involving 4,6-Dichloropyrimidine-2-carbaldehyde include aromatic nucleophilic substitution reactions. These reactions are influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .Scientific Research Applications

Synthesis of Disubstituted Pyrimidines

4,6-Dichloropyrimidine is used as a starting reagent for the synthesis of disubstituted pyrimidines. This process involves tandem amination and Suzuki-Miyaura cross-coupling .

Biarylpyrimidine Synthesis

4,6-Dichloropyrimidine is also used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Synthesis of N-terminal Surrogate

4,6-Dichloropyrimidine-5-carboxaldehyde is used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Production of Halopyrimidines

Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

Regioselective Dechlorination

Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

Microwave-assisted Synthesis of Pyrazolo Pyrimidines

Microwave-assisted synthesis of pyrazolo [3, 4-d] pyrimidines from 2-amino-4, 6-dichloropyrimidine-5-carbaldehyde is under solvent-free conditions .

Sonogashira Cross-Coupling Reaction

A series of 6-alkynyl-2,4-diaminopyrimidine derivatives bearing various substituents at alkynyl moiety was prepared by the Sonogashira cross-coupling reaction of 2,4-diamino-6-iodopyrimidine using Pd (PPh3)2Cl2 as catalyst .

Aromatic Nucleophilic Substitution Reactions

The halogenated pyrimidines can incorporate nucleophiles regioselectivity via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole .

Mechanism of Action

Target of Action

The primary target of 4,6-Dichloropyrimidine-2-carbaldehyde is the pyrimidine core, which is a significant class of heterocyclic systems . This compound is particularly effective when functionalized with amino and halogen groups, making it a suitable precursor for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Mode of Action

The compound interacts with its targets through aromatic nucleophilic substitution reactions . The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction . This interaction results in amination, solvolysis, and condensation processes .

Biochemical Pathways

The affected pathways involve the synthesis of pyrimidine-based compounds . The compound’s interaction with its targets leads to the building of pyrimidine-based compound precursors of N-heterocyclic systems . This process is influenced by structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Result of Action

The result of the compound’s action is the production of unexpected aromatic nucleophilic substitution reaction products . These products are the result of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Action Environment

The action of 4,6-Dichloropyrimidine-2-carbaldehyde is influenced by environmental factors. The reactions it participates in occur under mild and environmentally friendly conditions . The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions also play a role in these reactions .

properties

IUPAC Name |

4,6-dichloropyrimidine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O/c6-3-1-4(7)9-5(2-10)8-3/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMKWMSBWDZYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623168 |

Source

|

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropyrimidine-2-carbaldehyde | |

CAS RN |

684220-28-8 |

Source

|

| Record name | 4,6-Dichloropyrimidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)

![Furo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1343846.png)